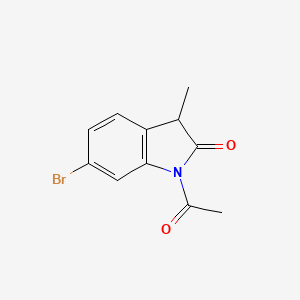
1-acetyl-6-bromo-3-methyl-3H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The bromination and acetylation steps are subsequently carried out using bromine and acetic anhydride, respectively . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and acetyl groups play crucial roles in binding to these targets, modulating their activity . The compound may inhibit or activate pathways involved in cell signaling, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-Acetyl-3-methylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoindole: Lacks the acetyl group, affecting its solubility and interaction with biological targets.
3-Methylindole: Lacks both the bromine and acetyl groups, making it less versatile in synthetic applications.
The presence of both bromine and acetyl groups in 1-acetyl-6-bromo-3-methyl-3H-indol-2-one makes it unique, offering a balance of reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H10BrNO2 |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
1-acetyl-6-bromo-3-methyl-3H-indol-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-9-4-3-8(12)5-10(9)13(7(2)14)11(6)15/h3-6H,1-2H3 |
Clé InChI |
SVCWVZLKVOXSLL-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C=C(C=C2)Br)N(C1=O)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














